2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-ethoxyphenyl)acetamide
Description
1.1. Structural Overview of 2-[3-(3-Chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-ethoxyphenyl)acetamide
This compound is a 1,8-naphthyridine derivative featuring a 4-oxo-1,4-dihydro core. Key structural elements include:
- Position 3: A 3-chlorobenzoyl group, which introduces electron-withdrawing effects and steric bulk.
- Position 7: A methyl substituent, enhancing metabolic stability and modulating electronic properties.
Properties
IUPAC Name |
2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O4/c1-3-34-22-10-5-4-9-21(22)29-23(31)15-30-14-20(24(32)17-7-6-8-18(27)13-17)25(33)19-12-11-16(2)28-26(19)30/h4-14H,3,15H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOUSZGJTGWBBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Naphthyridinone Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: This step involves the acylation of the naphthyridinone core using 3-chlorobenzoyl chloride in the presence of a base such as pyridine.
Attachment of the Ethoxyphenylacetamide Moiety: This is typically done through an amide coupling reaction using 2-ethoxyphenylacetic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the naphthyridinone core, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations against various cancer cell lines have shown promising results:
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 (Prostate Cancer) | 17.50 - 65.41 |
| NCI-H460 (Lung Cancer) | 15.42 - 61.05 |
| HeLa (Cervical Cancer) | 14.62 - 59.24 |
These findings indicate that the compound exhibits significant cytotoxicity against multiple cancer types, suggesting its potential as a lead compound in cancer therapy .
Antimicrobial Activity
The naphthyridine derivatives have also been investigated for their antimicrobial properties. Studies have shown that modifications in the naphthyridine structure can enhance antimicrobial efficacy:
| Compound | Activity Level |
|---|---|
| Compound A | Moderate |
| Compound B | High |
| Compound C | Low |
These results demonstrate that structural variations can lead to enhanced biological activity, making these compounds suitable candidates for further development in antimicrobial therapies .
Case Study 1: Synthesis and Evaluation of Naphthyridine Derivatives
A study focused on synthesizing various naphthyridine derivatives, including the target compound, and evaluating their biological activities against cancer cell lines. The results indicated that structural modifications could significantly impact potency and selectivity toward different cancer types .
Case Study 2: Structure-Activity Relationship (SAR) Studies
Research aimed at understanding the SAR of naphthyridine derivatives revealed that certain functional groups enhance biological activity while others may reduce it. For instance, the presence of a chlorobenzoyl moiety was associated with increased cytotoxicity against prostate cancer cells .
Mechanism of Action
The mechanism of action of 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic or biological outcome.
Comparison with Similar Compounds
Structural Analogs of 1,8-Naphthyridine Derivatives
The following table summarizes key structural and synthetic differences between the target compound and related molecules:
Key Observations :
- The adamantyl group in compound 67 introduces rigid bulk, which may affect target binding.
- The acetamide synthesis in involves dichloromethane and triethylamine, suggesting similar approaches for the target.
- Crystallography : The dihedral angle (60.5°) in highlights conformational flexibility in aryl-acetamide systems, which may influence the target compound’s packing and stability.
Physicochemical and Electronic Properties
Biological Activity
The compound 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-ethoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure includes a naphthyridinone core and various substituents that may contribute to its biological activity. This article reviews the synthesis, biological evaluations, and potential mechanisms of action based on available literature.
- IUPAC Name: 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-ethoxyphenyl)acetamide
- Molecular Formula: C25H22ClN3O4
- Molecular Weight: 459.93 g/mol
Synthesis
The synthesis of this compound typically involves multiple steps, starting from the preparation of the naphthyridinone framework. The introduction of the chlorobenzoyl and ethoxyphenyl groups is achieved through electrophilic aromatic substitution reactions and acylation methods. Specific reaction conditions such as temperature and solvent choice are crucial for optimizing yield and purity.
Anticancer Properties
Recent studies have evaluated the anticancer potential of related naphthyridine derivatives, suggesting that compounds within this class exhibit significant antiproliferative activity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 7d | HeLa | 0.52 |
| Compound 7d | MCF-7 | 0.34 |
| Compound 7d | HT-29 | 0.86 |
These findings indicate that modifications in the naphthyridine structure can enhance cytotoxicity against cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest in the G2/M phase .
Mechanistic Insights
The biological activity of naphthyridine derivatives often correlates with their ability to interact with cellular targets such as enzymes or receptors. For example, compounds with similar structures have been shown to inhibit tubulin polymerization, a critical process in cell division . The specific interactions at the molecular level for 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-ethoxyphenyl)acetamide remain to be fully elucidated but may involve:
- Binding to DNA or RNA : Compounds in this class may intercalate into nucleic acids, disrupting replication and transcription.
- Enzyme Inhibition : Potential inhibition of key metabolic enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors that regulate cell growth and survival pathways.
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Antiproliferative Activity : A study demonstrated that naphthyridine derivatives could effectively reduce cell viability in breast (MCF-7) and colorectal (HT-29) cancer models.
- Mechanistic Studies : Research indicated that certain derivatives induce apoptosis through caspase activation pathways, suggesting a promising avenue for further development as anticancer agents .
Q & A
Q. What are the standard synthetic routes for this compound, and what critical parameters govern yield and purity?
The synthesis involves multi-step reactions, starting with the formation of the naphthyridinone core via cyclization of precursors like ethyl 6-amino-7-chloro-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate . Subsequent steps include coupling reactions to introduce the chlorobenzoyl and ethoxyphenyl acetamide moieties. Key parameters include:
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature : Reactions often proceed at 60–120°C, with strict control to avoid side products .
- Catalysts : Acidic or basic conditions (e.g., triethylamine) facilitate amide bond formation .
- Purification : Column chromatography or recrystallization in ethanol achieves >95% purity .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Spectroscopy :
- 1H/13C NMR : Assigns protons/carbons in the naphthyridinone core (δ 8.2–8.5 ppm for aromatic protons) and acetamide group (δ 2.1–2.3 ppm for methyl groups) .
- IR : Confirms carbonyl stretches (C=O at ~1680–1720 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = ~480–500 g/mol) .
Q. What known pharmacological activities are associated with this compound?
Structural analogs exhibit:
- Anticancer Activity : Inhibition of kinases (e.g., EGFR, VEGFR) via interaction with ATP-binding domains .
- Anti-inflammatory Effects : Suppression of COX-2 and NF-κB pathways .
- Antimicrobial Action : Disruption of bacterial cell wall synthesis (MIC = 2–8 µg/mL against S. aureus) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Stoichiometry : Use 1.2–1.5 equivalents of the ethoxyphenyl amine to drive the reaction .
- Catalysts : Pd(PPh₃)₄ or CuI for Ullmann-type couplings improves efficiency .
- Solvent Optimization : Switch to THF/toluene mixtures to reduce polarity and favor nucleophilic attack .
- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of intermediates .
Q. How should researchers resolve contradictions in reported biological activities across studies?
Discrepancies arise due to structural analogs (e.g., substituent variations) or assay conditions. A systematic approach includes:
- Structure-Activity Relationship (SAR) Studies : Compare analogs with substitutions at the chlorobenzoyl (e.g., 3-Cl vs. 4-Cl) or ethoxyphenyl positions .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls .
- Meta-Analysis : Cross-reference data from PubChem and crystallographic databases (e.g., CCDC) to identify trends .
Q. What computational methods predict target interactions and guide experimental design?
- Molecular Docking : Tools like AutoDock Vina model binding to kinase domains (e.g., PDB ID: 1M17) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
- Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (e.g., Kd = 10–100 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
